molecular formula C21H19N3O2S B2639592 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide CAS No. 1251691-31-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B2639592
CAS No.: 1251691-31-2
M. Wt: 377.46
InChI Key: MQBOIHXDPUDESX-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide is a synthetic carboxamide derivative designed for research applications. This compound is built on a 1,2,3,4-tetrahydroquinoline scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. The molecular architecture incorporates a benzoyl group at the tetrahydroquinoline nitrogen and a 2-methylthiazole-4-carboxamide moiety at the 6-position, creating a complex molecule for scientific investigation. The design rationale for such tetrahydroquinoline-carboxamide hybrids is based on the linking of active substructures, a method that has yielded compounds with notable biological activities in published studies . While the specific biological profile of this compound requires further characterization by qualified researchers, analogues within the tetrahydroquinoline-carboxamide class have been reported to exhibit significant fungicidal activity. For instance, closely related structures have demonstrated excellent efficacy against fungal pathogens such as Valsa mali and Sclerotinia sclerotiorum , in some cases surpassing the activity of commercial fungicide standards . Furthermore, the 1,3-thiazole ring is a privileged structure in drug discovery, frequently associated with a range of pharmacological properties. This combination of features makes the compound a valuable candidate for research in agrochemical and pharmaceutical development, particularly for exploring new modes of action and structure-activity relationships (SAR). This chemical is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institutional guidelines prior to use.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-22-18(13-27-14)20(25)23-17-9-10-19-16(12-17)8-5-11-24(19)21(26)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBOIHXDPUDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the thiazole ring. Common reagents used in these reactions include benzoyl chloride, thionyl chloride, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to the presence of the tetrahydroquinoline moiety, which is known for its ability to inhibit cancer cell proliferation. Research indicates that derivatives of tetrahydroquinolines exhibit significant antiproliferative effects across various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit growth in lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) cell lines by up to 90% compared to parent compounds .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

Compound StructureCell Line TestedIC50 (µM)
Tetrahydroquinoline Derivative AH4600.25
Tetrahydroquinoline Derivative BDU1450.15
Tetrahydroquinoline Derivative CMCF70.20

Neuroprotective Effects

Recent studies have also suggested that compounds containing thiazole and tetrahydroquinoline moieties may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Properties

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide has shown potential antimicrobial activity against various bacterial strains. The thiazole ring is known for its efficacy against Gram-positive bacteria and fungi. Studies indicate that modifications in the structure can enhance this activity, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of Related Compounds

Compound StructureBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus32 µg/mL
Thiazole Derivative BEscherichia coli16 µg/mL

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the tetrahydroquinoline core, substituent groups, or heterocyclic appendages. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications References
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide (Target Compound) C₂₁H₁₉N₃O₂S 377.46 Benzoyl (C₆H₅CO), 2-methylthiazole-4-carboxamide Potential kinase inhibition; high rigidity
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide C₂₇H₂₆N₄O₃S 498.59 Cyclopropanecarbonyl, methoxy, N-methylbenzamide Enhanced solubility; metabolic stability
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol C₁₀H₁₃NO₂ 179.22 Hydroxyl groups at positions 4 and 6 Antioxidant activity; polar scaffold
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzole[1,2]thiazine-3-carboxamide 1,1-dioxide C₁₇H₁₃BrN₃O₆S 458.27 Bromo, nitro, sulfone groups Antibacterial; electrophilic reactivity

Key Findings from Comparative Analysis

Substituent-Driven Solubility and Bioavailability The target compound’s benzoyl group increases lipophilicity compared to the cyclopropanecarbonyl analog in , which exhibits improved aqueous solubility due to the smaller cyclopropane ring and methoxy group. Hydroxyl groups in 2-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol () enhance polarity, favoring antioxidant applications but limiting blood-brain barrier penetration.

Heterocyclic Modifications

  • The thiazole ring in the target compound provides a planar π-system for protein binding, contrasting with the sulfone-containing thiazine derivative in , which shows enhanced electrophilicity and antibacterial activity.

Metabolic Stability

  • N-methylation in the cyclopropanecarbonyl analog () reduces first-pass metabolism compared to the unmethylated target compound, suggesting superior pharmacokinetics.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a tetrahydroquinoline moiety and a thiazole ring. Its molecular formula is C25H24N2O2SC_{25}H_{24}N_2O_2S with a molecular weight of 420.53 g/mol. The presence of diverse functional groups is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight420.53 g/mol
CAS Number1040659-14-0

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis. Specific pathways affected include the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent. Its efficacy against Staphylococcus aureus and Escherichia coli has been noted in disk diffusion assays .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to cancer progression, such as thioredoxin reductase (TrxR), which is involved in redox regulation within cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzoyl and thiazole moieties significantly influence the biological activity of the compound:

  • Benzoyl Substituents : Variations in the benzoyl group can enhance or diminish anticancer potency.
  • Thiazole Modifications : Different substitutions on the thiazole ring can alter antimicrobial efficacy and enzyme inhibition properties.

Case Studies

  • Antitumor Activity : In vitro studies conducted on human cancer cell lines (e.g., HepG2 and MCF7) revealed that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like etoposide. The mechanism appears to involve apoptosis induction via caspase activation .
  • Antimicrobial Testing : A study evaluating the antimicrobial effects against various pathogens showed that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests potential for development into new antimicrobial therapies .
  • In Vivo Studies : Animal model studies have demonstrated that administration of this compound leads to reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

What are the standard methods for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide?

Synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1 : Prepare the 1,2,3,4-tetrahydroquinolin-6-amine backbone via reductive amination of substituted quinoline derivatives.
  • Step 2 : Benzoylation of the amine group using benzoyl chloride under anhydrous conditions (e.g., THF, 0–5°C, 2–4 hrs) .
  • Step 3 : Coupling the 2-methyl-1,3-thiazole-4-carboxylic acid moiety via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .
    Characterization requires NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm regioselectivity and purity.

How is the crystal structure of this compound determined, and which software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ direct methods via SHELXS or charge-flipping algorithms .
  • Refinement : Iterative refinement using SHELXL to optimize anisotropic displacement parameters and hydrogen bonding networks .
    For visualization and analysis, Mercury CSD (v4.0+) provides tools for void analysis, hydrogen-bonding patterns, and packing similarity calculations .

Advanced Research Questions

How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Methodological harmonization : Standardize assay protocols (e.g., cell lines, incubation times).
  • Batch purity validation : Use HPLC with UV/ELSD detectors to ensure >98% purity .
  • Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity .
    For example, if antimicrobial activity varies, cross-validate using both agar diffusion (MIC) and time-kill assays .

What strategies optimize synthetic yields of the thiazole-carboxamide moiety?

Low yields (e.g., <50%) in thiazole coupling can be addressed by:

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of halogenated intermediates .
  • Solvent optimization : Polar aprotic solvents (DMAC or NMP) enhance solubility of sterically hindered intermediates .
    Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate reactive intermediates.

How can computational modeling predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes (e.g., acetylcholinesterase). Parameterize force fields for sulfur-containing heterocycles .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on π-π stacking between the benzoyl group and aromatic residues .
  • QSAR models : Train on bioactivity data (IC₅₀ values) using descriptors like LogP, polar surface area, and H-bond acceptors .

How are regiochemical byproducts identified and minimized during synthesis?

  • LC-MS/MS fragmentation : Compare experimental spectra with in-silico predictions (e.g., CFM-ID ) to detect isomers .
  • Crystallographic screening : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) to separate diastereomers .
  • Kinetic control : Lower reaction temperatures (e.g., –20°C) favor the desired regioisomer by slowing competing pathways .

Methodological Challenges

How to validate the stability of this compound under physiological conditions?

  • pH stability assays : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hrs. Monitor degradation via UPLC .
  • Light sensitivity : Expose to UV (254 nm) for 48 hrs; quantify photodegradants using DAD-HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (T₅%) under N₂ atmosphere .

What analytical techniques resolve spectral overlaps in NMR?

  • 2D NMR : Use HSQC to assign ¹H-¹³C correlations and NOESY to confirm spatial proximity of benzoyl and thiazole protons .
  • DOSY : Differentiate aggregates or impurities by diffusion coefficients .
  • Paramagnetic shift reagents : Add Eu(fod)₃ to split overlapping aromatic signals .

Data Interpretation

How to reconcile discrepancies between computational predictions and experimental bioactivity?

  • Re-optimize force fields : Adjust partial charges for sulfur and nitrogen atoms in the thiazole ring .
  • Solvent effects : Include implicit solvent models (e.g., GB/SA) in docking simulations .
  • Experimental validation : Re-test activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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